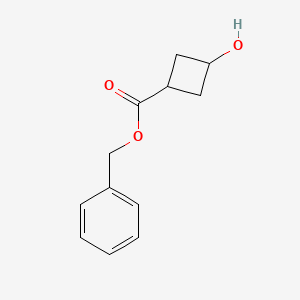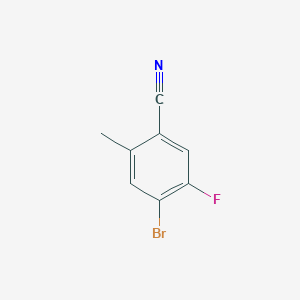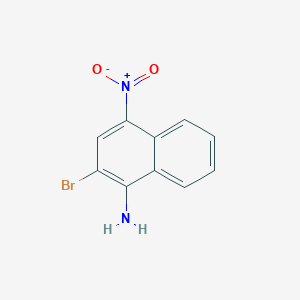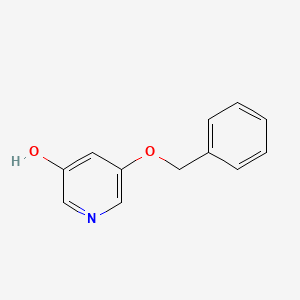
1-プロピル-1H-ピロール-2-カルバルデヒド
説明
1-Propyl-1H-pyrrole-2-carbaldehyde (PPC) is a synthetic chemical compound which has been studied for its potential applications in a variety of scientific research fields. PPC is a heterocyclic aldehyde, meaning it has a carbon atom at its center surrounded by a ring of atoms of different elements. It is a colorless oil which has a boiling point of 171.5°C and a melting point of -5.5°C. PPC has been the subject of numerous studies due to its unique properties and potential applications in a variety of fields.
科学的研究の応用
プロテオミクス研究
1-プロピル-1H-ピロール-2-カルバルデヒド: は、プロテオミクス研究において生化学的ツールとして利用されます 。その分子構造により、タンパク質相互作用と機能の研究が可能になり、複雑な生物学的システムや疾患メカニズムの理解に貢献します。
アニオンセンシング
この化合物は、アニオンを選択的に検出するための蛍光プローブに統合されています 。このようなプローブは、イオン濃度のわずかな変化を検出できるため、環境モニタリングや診断において非常に重要です。
医薬品用途
1-プロピル-1H-ピロール-2-カルバルデヒドを含むピロール-2-カルバルデヒドの誘導体は、医薬品用途において潜在的な可能性を示しています。 これらは、抗菌活性について研究されており、新しい抗生物質の開発につながる可能性があります .
バイオマーカー開発
この化合物の誘導体は、糖尿病などの疾患のバイオマーカーとして探索されています。 これらは、生活習慣病の早期発見と病期判定に役立ち、予防医療に不可欠です .
化学合成
化学合成の分野では、1-プロピル-1H-ピロール-2-カルバルデヒドは、複雑な有機分子を作成するための構成要素として役立ちます。 これは、さまざまなヘテロ環式化合物を合成するために使用され、これは新しい材料や薬剤の開発において重要です .
バイオテクノロジー研究
この化合物は、バイオテクノロジー研究においても重要であり、天然物の研究とその用途に使用される可能性があります。 これは、天然資源から重要な化合物を特定するのに役立ち、さまざまな産業や医療用途があります .
作用機序
Target of Action
It is known that pyrrole derivatives, which include 1-propyl-1h-pyrrole-2-carbaldehyde, have a wide range of biological activities . They can bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Mode of Action
Pyrrole derivatives are known to interact with their targets in various ways, leading to a range of biological activities
Biochemical Pathways
Pyrrole derivatives are known to possess various biological activities, suggesting they may affect multiple biochemical pathways
Result of Action
Given the diverse biological activities of pyrrole derivatives, the effects of 1-propyl-1H-pyrrole-2-carbaldehyde could be multifaceted
生化学分析
Biochemical Properties
1-Propyl-1H-pyrrole-2-carbaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the Maillard reaction, a chemical reaction between amino acids and reducing sugars. This interaction leads to the formation of advanced glycation end products (AGEs), which are implicated in various diseases such as diabetes and cardiovascular disorders . The nature of these interactions often involves the formation of Schiff bases and Amadori products, which further undergo complex reactions to form AGEs.
Cellular Effects
1-Propyl-1H-pyrrole-2-carbaldehyde influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in oxidative stress responses and inflammatory pathways . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 1-Propyl-1H-pyrrole-2-carbaldehyde involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, it can inhibit the activity of certain glycosyltransferases, enzymes that play a crucial role in the synthesis of glycoproteins . This inhibition can lead to alterations in glycoprotein structure and function, impacting various cellular processes. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Propyl-1H-pyrrole-2-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, leading to the formation of reactive intermediates that can further interact with cellular components . Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of 1-Propyl-1H-pyrrole-2-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways . At high doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage level.
Metabolic Pathways
1-Propyl-1H-pyrrole-2-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes such as glycosyltransferases and oxidoreductases, influencing the synthesis and degradation of various metabolites . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of intermediates and end products of metabolic pathways.
Transport and Distribution
The transport and distribution of 1-Propyl-1H-pyrrole-2-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and accumulate in specific compartments, influencing its localization and activity.
Subcellular Localization
1-Propyl-1H-pyrrole-2-carbaldehyde exhibits specific subcellular localization patterns. It can be targeted to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The compound’s activity and function can be influenced by its localization, as it may interact with different sets of biomolecules in each compartment. Post-translational modifications and targeting signals play a crucial role in directing the compound to specific organelles.
特性
IUPAC Name |
1-propylpyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-5-9-6-3-4-8(9)7-10/h3-4,6-7H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVXXKFZMHRLLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629576 | |
| Record name | 1-Propyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89686-22-6 | |
| Record name | 1-Propyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




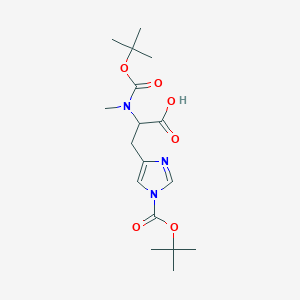




![(1H-pyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B1289856.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1289857.png)
